4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine typically involves the use of Grignard reagents. The process begins with the preparation of a Grignard reagent from an appropriate halide and magnesium metal in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable precursor to introduce the 3-fluoro-4-methoxyphenyl group. The reaction conditions often require careful control of temperature and exclusion of moisture to prevent decomposition of the Grignard reagent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine include other piperidine derivatives with different substituents on the phenyl ring. These compounds may have varying biological activities and chemical properties. For instance:
4-(3-Fluoro-4-methoxyphenyl)piperidine: Lacks the hydroxyl group, which may affect its solubility and reactivity.
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-ethylpiperidine: Has an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-1-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-15-7-5-13(16,6-8-15)10-3-4-12(17-2)11(14)9-10/h3-4,9,16H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKTNVYEMYLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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